molecular formula C14H9Cl2NO4 B6331113 4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxybenzoic acid CAS No. 1184581-58-5

4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxybenzoic acid

Cat. No.: B6331113
CAS No.: 1184581-58-5
M. Wt: 326.1 g/mol
InChI Key: RGISOLFSSBPMSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxybenzoic acid (CAS 832-365-4) is a key intermediate in synthesizing tafamidis (Vyndaqel®), a drug approved for treating transthyretin amyloidosis, a condition causing nerve and cardiac damage . Structurally, it features a benzoic acid backbone substituted with a 3-hydroxy group and a 3,5-dichlorobenzoylamino group at the 4-position. Its molecular formula is C₁₄H₉Cl₂NO₄, with a molecular weight of 326.13 g/mol .

The compound is synthesized via acylation of 4-amino-3-hydroxybenzoic acid (CAS 2374-03-0) with 3,5-dichlorobenzoyl chloride (CAS 2905-62-6) in pyridine, followed by cyclization with p-toluenesulfonic acid to form the benzoxazole core of tafamidis . Its purity (>98%) and stability under controlled conditions make it critical for pharmaceutical manufacturing .

Properties

IUPAC Name

4-[(3,5-dichlorobenzoyl)amino]-3-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO4/c15-9-3-8(4-10(16)6-9)13(19)17-11-2-1-7(14(20)21)5-12(11)18/h1-6,18H,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGISOLFSSBPMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)NC(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401021023
Record name Benzoic acid, 4-​[(3,​5-​dichlorobenzoyl)​amino]​-​3-​hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184581-58-5
Record name Benzoic acid, 4-​[(3,​5-​dichlorobenzoyl)​amino]​-​3-​hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.268.131
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxybenzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJE7BH7GMY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxybenzoic acid typically involves the reaction of 3,5-dichlorobenzoyl chloride with 3-hydroxybenzoic acid in the presence of a suitable base, such as triethylamine . The reaction is carried out in an organic solvent, such as dichloromethane, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent, such as ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxybenzoic acid is not well-understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers
Compound Name CAS Number Molecular Formula Substituent Positions Key Differences Applications
4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxybenzoic acid 832-365-4 C₁₄H₉Cl₂NO₄ -NHCO(3,5-Cl₂C₆H₃) at C4; -OH at C3 Parent compound; hydroxyl at C3 Tafamidis intermediate
4-[(3,5-Dichlorobenzoyl)amino]-2-hydroxybenzoic acid 926196-67-0 C₁₄H₉Cl₂NO₄ -NHCO(3,5-Cl₂C₆H₃) at C4; -OH at C2 Hydroxyl shifted to C2; altered hydrogen bonding Unspecified research use
5-[(3,5-Dichlorobenzoyl)amino]-2-hydroxybenzoic acid 926187-11-3 C₁₄H₉Cl₂NO₄ -NHCO(3,5-Cl₂C₆H₃) at C5; -OH at C2 Substituents at C2 and C5; steric effects Experimental intermediate

Key Insights :

  • Positional isomerism significantly impacts physicochemical properties. The 3-hydroxy variant (target compound) exhibits optimal hydrogen-bonding for cyclization into tafamidis, whereas the 2-hydroxy isomer may hinder ring closure due to steric constraints .
  • Bioactivity : The 3-hydroxy configuration is essential for binding to transthyretin in tafamidis, while positional isomers lack documented therapeutic relevance .
Functional Group Analogues
Compound Name CAS Number Molecular Formula Key Substituents Differences vs. Target Compound Applications
4-Amino-3-hydroxybenzoic acid 2374-03-0 C₇H₇NO₃ -NH₂ at C4; -OH at C3 Lacks dichlorobenzoyl group; simpler structure Tafamidis precursor
3,5-Dichloro-4-hydroxybenzoic acid N/A C₇H₄Cl₂O₃ -Cl at C3, C5; -OH at C4 No amide linkage; higher acidity Antimicrobial research
Caffeic acid (3,4-dihydroxybenzeneacrylic acid) 331-39-5 C₉H₈O₄ -OH at C3, C4; propenoic acid chain Dihydroxy groups; antioxidant properties Dietary supplements, cosmetics

Key Insights :

  • The dichlorobenzoyl amide in the target compound enhances lipophilicity and target specificity compared to simpler hydroxybenzoic acids .
  • Caffeic acid , with dual hydroxyl groups, exhibits antioxidant activity but lacks the structural complexity for nerve-targeted therapies .
Triazine-Based Analogues
Compound Name (Example) Structure Key Features Differences vs. Target Compound Applications
3-[[4-(4-Formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid (4j) Triazine core Methoxy and formyl substituents; triazine ring Bulkier structure; lower bioavailability Unspecified research

Key Insights :

  • Triazine derivatives exhibit higher molecular weights and steric hindrance, reducing membrane permeability compared to the target compound’s planar benzoxazole structure .
Physicochemical Properties
Property This compound 4-[(3,5-Dichlorobenzoyl)amino]-2-hydroxybenzoic Acid 4-Amino-3-hydroxybenzoic Acid
Melting Point (°C) Not reported Not reported 208
Solubility Low in water; soluble in polar aprotic solvents Similar to target compound Moderate in water
LogP (Predicted) ~3.2 ~3.1 ~0.9

Notes:

  • The dichlorobenzoyl group increases LogP, enhancing blood-brain barrier penetration in tafamidis .
  • Positional isomers show negligible differences in solubility but may vary in crystallization behavior .

Biological Activity

4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxybenzoic acid, commonly known as tafamidis, is a synthetic compound with significant biological activity. Its structure features a hydroxyl group and an amino group, which contribute to its interactions within biological systems. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H9Cl2NO4C_{14}H_{9}Cl_{2}NO_{4}. It is characterized by a central benzene ring with functional groups that facilitate its biological interactions. The compound's properties include:

PropertyValue
Molecular Weight308.13 g/mol
Melting PointNot well-documented
SolubilityLow solubility in water
Chemical ClassAromatic compound

Tafamidis primarily acts as a stabilizer of transthyretin (TTR), a protein responsible for transporting thyroxine and retinol in the bloodstream. Mutations in the TTR gene can lead to amyloidosis, where misfolded TTR aggregates damage tissues. Tafamidis binds to TTR, preventing its misfolding and aggregation, thus delaying the progression of amyloidosis .

Antimicrobial Properties

Research indicates that tafamidis exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive bacteria, suggesting potential use as an antibacterial agent .

Anticancer Potential

Tafamidis has been explored for its anticancer properties. In vitro studies revealed that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Case Studies

  • Transthyretin Amyloidosis : Clinical trials have shown that tafamidis significantly improves outcomes in patients with hereditary TTR amyloidosis. Patients treated with tafamidis exhibited reduced neurological decline compared to those receiving placebo .
  • Breast Cancer : A case study reported that tafamidis inhibited growth in breast cancer cell lines through modulation of signaling pathways associated with cell survival .

Research Findings

Recent studies have focused on the pharmacokinetics and pharmacodynamics of tafamidis. Key findings include:

  • Bioavailability : Tafamidis demonstrates favorable bioavailability when administered orally.
  • Half-life : The compound has a half-life of approximately 30 hours, allowing for once-daily dosing .
  • Safety Profile : Clinical trials indicate a good safety profile with minimal adverse effects reported .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.